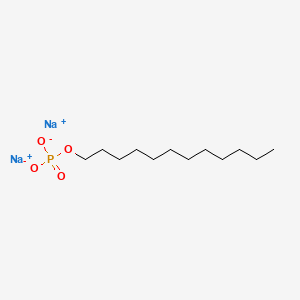

Phosphoric acid, dodecyl ester, sodium salt

説明

Phosphoric acid, dodecyl ester, sodium salt (CAS RN: 50957-96-5), also known as sodium lauryl phosphate, is an anionic surfactant widely used in industrial and cosmetic formulations due to its emulsifying, wetting, and foaming properties. Structurally, it consists of a dodecyl (C12) alkyl chain esterified to a phosphoric acid group, neutralized by sodium ions. Its amphiphilic nature enables it to reduce interfacial tension (IFT) between aqueous and hydrophobic phases, making it valuable in detergents, personal care products, and agrochemicals .

This article provides a detailed comparison with structurally analogous alkyl phosphate salts, focusing on variations in alkyl chain length, counterions, esterification degree, and their implications for physicochemical properties, synthesis, and applications.

Structure

3D Structure of Parent

特性

CAS番号 |

7423-32-7 |

|---|---|

分子式 |

C12H27NaO4P |

分子量 |

289.30 g/mol |

IUPAC名 |

disodium;dodecyl phosphate |

InChI |

InChI=1S/C12H27O4P.Na/c1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15;/h2-12H2,1H3,(H2,13,14,15); |

InChIキー |

ZVVYVLPTTHGSPZ-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCOP(=O)([O-])[O-].[Na+].[Na+] |

正規SMILES |

CCCCCCCCCCCCOP(=O)(O)O.[Na] |

他のCAS番号 |

50957-96-5 |

ピクトグラム |

Corrosive; Irritant |

製品の起源 |

United States |

準備方法

Synthesis of Dodecyl Phosphoric Esters

The primary step involves the esterification reaction between phosphoric acid (or phosphorus pentoxide) and dodecyl alcohol. Two main routes are reported:

Reaction of Phosphoric Acid and Dodecyl Alcohol

A mixture of phosphoric acid and dodecyl alcohol is reacted, typically with a slight excess of phosphoric acid (e.g., 105% molar ratio relative to dodecyl alcohol) to favor monoester formation. The reaction yields a mixture containing monododecyl phosphate, didodecyl phosphate, and unreacted dodecyl alcohol as a nonionic impurity.Reaction of Phosphorus Pentoxide, Water, and Dodecyl Alcohol

Alternatively, phosphorus pentoxide is reacted with water and dodecyl alcohol, resulting in a mixture richer in didodecyl phosphate compared to the first method.

The reaction conditions such as temperature, molar ratios, and reaction time are optimized to maximize the yield of monododecyl phosphate, the desired product.

Purification and Conversion to Sodium Salt

After esterification, the crude mixture contains mono- and diesters along with unreacted alcohol and other impurities. To obtain the sodium salt of the phosphoric acid dodecyl ester, the following purification and neutralization steps are employed:

Neutralization with Sodium Base

The phosphoric ester mixture is neutralized with a stoichiometric amount of sodium hydroxide or sodium-containing base to convert the acidic phosphate esters into their sodium salt forms.Extraction and Purification

The neutralized mixture is subjected to liquid-liquid extraction using solvents such as n-hexane, isopropanol, and water at elevated temperatures (e.g., 50°C). This step helps separate the sodium salt of the phosphoric esters (aqueous layer) from nonionic impurities and unreacted alcohol (organic layer).Phase Separation and Recovery

After stirring and standing at the reaction temperature, the mixture separates into layers. The aqueous phase containing the sodium salt of monododecyl phosphate and didodecyl phosphate is collected. Analytical methods confirm the high purity and recovery rates of the phosphoric esters.

Detailed Process Example from Patent Data

A representative process described in patent literature demonstrates the preparation of triethanolamine salts of dodecyl phosphoric esters, which can be adapted for sodium salt preparation by substituting triethanolamine with sodium hydroxide:

| Step | Conditions / Quantities | Outcome |

|---|---|---|

| Esterification | 105% phosphoric acid + dodecyl alcohol | Mixture: 60 parts monododecyl phosphate, 2 parts didodecyl phosphate, 1.2 parts unreacted alcohol |

| Neutralization | Neutralized with triethanolamine (equivalent molar ratio) | Formation of phosphoric ester salt |

| Extraction | Add 412 parts n-hexane, 84 parts isopropanol, 120 parts water; stir at 50°C for 30 min | Separation into aqueous and organic layers |

| Phase Separation | Stand still at 50°C | Aqueous layer contains phosphoric ester salts; organic layer contains impurities |

| Analysis | Titration and extraction methods | Recovery rate for monododecyl phosphate and didodecyl phosphate ~99%; removal of unreacted alcohol ~60% |

This process can be adapted to sodium salts by replacing triethanolamine with sodium hydroxide or sodium carbonate for neutralization, followed by similar extraction and purification steps to achieve high purity sodium salt of phosphoric acid, dodecyl ester.

Analytical Techniques for Quality Control

Titration

Potentiometric titration with potassium hydroxide is used to quantify mono- and diesters in the aqueous phase after extraction.Layer Separation and Extraction

Ethyl ether and aqueous HCl are used to separate phosphoric esters from neutralizing agents or impurities for precise analysis.Spectroscopic and Conductivity Measurements

Surface tension, conductivity, and UV-Vis spectroscopy help characterize the aggregation behavior of the sodium salt, indirectly confirming purity and structural integrity.

Summary Table: Preparation Steps and Conditions

| Preparation Stage | Reagents/Conditions | Purpose | Key Outcomes |

|---|---|---|---|

| Esterification | Phosphoric acid or P2O5 + dodecyl alcohol, slight excess acid, controlled temperature | Formation of mono- and diesters | Mixture with monododecyl phosphate predominant |

| Neutralization | Sodium hydroxide (or triethanolamine in example) | Conversion to sodium salt form | Formation of sodium salt solution |

| Extraction & Purification | Solvent mixture (n-hexane, isopropanol, water), 50°C, stirring and standing | Separation of impurities | High purity sodium salt solution |

| Analytical Characterization | Potentiometric titration, extraction, spectroscopy | Quality control and purity analysis | >99% recovery of phosphoric esters |

化学反応の分析

Types of Reactions

Phosphoric acid, dodecyl ester, sodium salt undergoes several types of chemical reactions, including hydrolysis, oxidation, and substitution reactions.

Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be hydrolyzed to yield phosphoric acid and dodecanol.

Oxidation: The dodecyl group can undergo oxidation reactions, leading to the formation of various oxidation products.

Substitution: The ester group can participate in nucleophilic substitution reactions, where the alkoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water as the solvent.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Substitution: Nucleophiles such as amines or alcohols under mild conditions.

Major Products Formed

Hydrolysis: Phosphoric acid and dodecanol.

Oxidation: Various oxidized derivatives of the dodecyl group.

Substitution: New esters or phosphates depending on the nucleophile used

科学的研究の応用

Surfactant Properties

Chemical Characteristics:

- Molecular Formula: C12H27NaO4P

- Appearance: Colorless to pale yellow viscous liquid

- Solubility: Soluble in water

The surfactant properties of phosphoric acid, dodecyl ester, sodium salt allow it to lower the surface tension of liquids. This property is crucial for applications in various fields:

- Detergency and Emulsion Stabilization: It is used in detergents and emulsifiers due to its ability to stabilize emulsions and enhance cleaning efficacy. This makes it valuable in household and industrial cleaning products.

- Cell Lysis: The compound is effective in breaking open cell membranes, which facilitates the extraction of cellular components for further study in biological research.

Biological Applications

This compound plays a significant role in biological research:

- Membrane Biophysics Research: Its ability to interact with biological membranes makes it useful for studying membrane fluidity and protein-lipid interactions. Researchers utilize it to investigate the effects of surfactants on membrane structure and function.

- Drug Delivery Systems: The compound can form micelles that encapsulate hydrophobic drugs, enhancing their transport and delivery within the body. This property is particularly relevant in pharmaceutical formulations aimed at improving drug solubility and bioavailability.

Nanotechnology Applications

The compound's amphiphilic nature allows it to be utilized in nanotechnology:

- Nanoparticle Synthesis and Stabilization: this compound acts as a stabilizing agent during the synthesis of nanoparticles. It prevents aggregation and enables the formation of well-defined nanostructures for various applications including drug delivery systems and biosensors.

- Nanomaterial Dispersal: It is employed in dispersing carbon nanotubes and other nanomaterials due to its effective surface-active properties .

Material Science Applications

In material science, this compound has potential applications:

- Flame Retardant Properties: Research indicates that this compound can enhance the fire resistance of polymers when incorporated into their formulations.

- Self-Healing Materials Development: Its unique interactions with other molecules may be harnessed for developing materials that can self-repair after damage.

Summary Table of Applications

| Application Area | Description |

|---|---|

| Surfactant Properties | Used in detergents, emulsifiers, and cell lysis |

| Biological Research | Investigates membrane interactions; facilitates drug delivery |

| Nanotechnology | Stabilizes nanoparticles; disperses nanomaterials |

| Material Science | Enhances flame retardancy; contributes to self-healing materials |

| Safety Profile | Low toxicity; safe for use in regulated applications |

作用機序

The primary mechanism of action of phosphoric acid, dodecyl ester, sodium salt is its ability to reduce surface tension. This is achieved through the alignment of the dodecyl chains at the interface between different phases (e.g., oil and water), which disrupts the cohesive forces between molecules and allows for better mixing and solubilization. The phosphate group interacts with water molecules, while the dodecyl chain interacts with hydrophobic substances, facilitating the formation of micelles and emulsions .

類似化合物との比較

Key Observations :

- Longer alkyl chains (e.g., C12, C16) enhance hydrophobicity, improving surface activity but reducing water solubility .

- Potassium salts generally exhibit higher solubility in polar solvents compared to sodium salts due to weaker ion pairing .

- Monoesters (single alkyl chain) have higher charge density than diesters, favoring micelle formation in aqueous solutions .

Physicochemical Properties

Solubility and Interfacial Tension (IFT)

| Compound | Solubility in Water (g/L) | IFT (mN/m) | Critical Micelle Concentration (CMC) |

|---|---|---|---|

| Sodium dodecyl phosphate | 50–100* | 1.67† | 0.1–0.5 mM |

| Sodium diethyl phosphate | >500 | N/A | >10 mM |

| Potassium dodecyl phosphate | 70–120* | N/A | 0.05–0.3 mM |

| SDBS (sulfonate reference) | 100–150 | 0.47‡ | 1.2 mM |

*Estimated based on alkyl chain length and counterion trends .

†Inferred from analogous phosphate ester surfactants .

‡From sulfonate surfactants for contrast .

Key Findings :

- Sodium dodecyl phosphate demonstrates moderate IFT reduction (1.67 mN/m), outperforming petrochemical sulfonates like SpTS (3.59 mN/m) but lagging behind sulfonates like SDBS (0.47 mN/m) due to differences in head-group polarity .

- Longer alkyl chains (C12 vs. C2) significantly lower CMC, enhancing efficiency at lower concentrations .

Comparison of Challenges :

Performance Insights :

- Sodium dodecyl phosphate’s balance of hydrophobicity (C12) and solubility makes it ideal for shampoos, where foam stability and mildness are critical .

- Potassium cetyl phosphate (C16) is preferred in cosmetics for its thicker emulsions and skin compatibility .

Stability and Hydrolysis Behavior

Phosphate esters hydrolyze under acidic or alkaline conditions to yield phosphoric acid and alcohols. Hydrolysis rates depend on:

生物活性

Phosphoric acid, dodecyl ester, sodium salt (CAS RN: 50957-96-5), also known as sodium lauryl phosphate, is an anionic surfactant widely used in various applications, including personal care products and industrial cleaning agents. This compound exhibits notable biological activities that are critical for its applications in both consumer products and industrial processes.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure consists of a dodecyl (lauryl) group linked to a phosphoric acid moiety, contributing to its surfactant properties. The presence of the sodium ion enhances its solubility in water, making it effective in various formulations.

Antimicrobial Properties

This compound has been studied for its antimicrobial properties. Research indicates that it can inhibit the growth of various bacteria and fungi, making it suitable as a preservative in personal care products. The effectiveness of this compound as an antimicrobial agent is attributed to its ability to disrupt microbial cell membranes due to its surfactant nature .

Table 1: Antimicrobial Efficacy Against Common Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5% |

| Escherichia coli | 0.3% |

| Candida albicans | 0.4% |

Biocompatibility and Toxicity

Studies have shown that this compound exhibits low toxicity levels when used in appropriate concentrations. It is considered safe for use in cosmetics and personal care products due to its mildness compared to other surfactants like sulfates .

Case Study: Skin Irritation Testing

In a controlled study assessing skin irritation potential, subjects applied formulations containing up to 2% sodium lauryl phosphate. Results indicated minimal irritation, suggesting that the compound can be safely used in topical applications .

Surfactant Properties

As a surfactant, this compound lowers the surface tension of water, enhancing its cleaning capabilities. This property is particularly valuable in formulations for household cleaners and industrial detergents.

Emulsifying Agent

The compound acts as an emulsifier in food processing and cosmetics, stabilizing mixtures that would otherwise separate into oil and water phases. Its ability to form stable emulsions is crucial for the texture and consistency of products .

Environmental Impact

Phosphoric acid esters are increasingly recognized for their biodegradability compared to traditional petrochemical surfactants. Their use is encouraged in "green" formulations aimed at reducing environmental pollution .

Q & A

Q. What are the recommended methods for synthesizing phosphoric acid, dodecyl ester, sodium salt, and ensuring purity for laboratory use?

The compound is synthesized via esterification of dodecanol with phosphoric acid, followed by neutralization with sodium hydroxide. Critical steps include controlling reaction stoichiometry (e.g., molar ratios of dodecanol to phosphoric acid) and temperature (typically 60–80°C). Purification involves solvent extraction (e.g., ethyl acetate) to remove unreacted dodecanol and acid catalysts. Purity can be verified using HPLC with evaporative light scattering detection (ELSD) or nuclear magnetic resonance (NMR) spectroscopy to confirm the absence of residual reactants .

Q. How can researchers analytically characterize this compound?

Key techniques include:

- Titration : Acid-base titration to quantify free phosphate groups.

- Spectroscopy : FTIR to identify phosphate ester bonds (P=O stretch at ~1250 cm⁻¹) and alkyl chains (C-H stretches at 2800–3000 cm⁻¹) .

- Chromatography : Reverse-phase HPLC coupled with mass spectrometry (LC-MS) for molecular weight confirmation and impurity profiling .

- Critical Micelle Concentration (CMC) : Measured via surface tension tensiometry or conductivity assays to assess surfactant behavior .

Q. What are the fundamental physicochemical properties of this compound relevant to its role as a surfactant?

As an anionic surfactant, it reduces surface tension (typically ~30–40 mN/m at CMC) and forms micelles in aqueous solutions. Key properties include:

- Hydrophilic-Lipophilic Balance (HLB) : Estimated via Griffin’s method based on molecular structure.

- Solubility : High in polar solvents (water, ethanol) but limited in non-polar solvents.

- pH Sensitivity : Stability in neutral to slightly alkaline conditions; hydrolysis occurs under strong acidic/alkaline conditions .

Advanced Research Questions

Q. How can experimental designs optimize this compound’s phase behavior in ternary systems (e.g., water, ester, acid)?

Liquid-liquid equilibrium (LLE) studies (e.g., water + phosphoric acid + ethyl acetate) reveal optimal extraction conditions. Key parameters:

- Temperature : Higher temperatures (e.g., 45°C) reduce solvent requirements for phase separation .

- Solvent Ratios : Cloud-point titration identifies binodal curves for phase boundaries.

- Composition Analysis : Gas chromatography quantifies solvent and acid distribution between phases .

Q. How should researchers address contradictions in reported data on extraction efficiency or phase separation?

Discrepancies often arise from solvent purity, temperature control, or mixing protocols. Mitigation strategies:

- Systematic Replication : Vary one parameter (e.g., temperature) while holding others constant.

- Ternary Phase Diagrams : Construct diagrams at multiple temperatures to compare separation thresholds.

- Statistical Validation : Use ANOVA to assess significance of observed differences .

Q. What methodologies evaluate the compound’s stability in formulations (e.g., pharmaceuticals, cosmetics)?

- Accelerated Stability Testing : Incubate formulations at 40°C/75% RH for 3–6 months, monitoring pH, turbidity, and phase separation.

- Zeta Potential Measurements : Assess colloidal stability via dynamic light scattering.

- Degradation Profiling : LC-MS identifies hydrolysis products (e.g., dodecanol, phosphate ions) under stress conditions .

Q. What approaches assess the environmental impact of this compound?

- Ecotoxicology Assays : Acute toxicity tests using Daphnia magna or Aliivibrio fischeri (EC₅₀ values).

- Biodegradation Studies : OECD 301F tests measure microbial degradation rates in aqueous systems.

- Adsorption Analysis : Batch experiments with activated carbon or sediments to evaluate environmental persistence .

Q. How can degradation pathways be studied under varying environmental or industrial conditions?

- Thermogravimetric Analysis (TGA) : Quantify thermal decomposition products (e.g., phosphoric acid, alkenes) at 200–400°C.

- Hydrolysis Kinetics : Monitor pH-dependent breakdown using UV-Vis spectroscopy or ion chromatography.

- Advanced Spectroscopy : GC-MS identifies volatile degradation byproducts .

Q. What experimental models study interactions between this surfactant and biomolecules (e.g., proteins, lipids)?

- Fluorescence Quenching : Track surfactant binding to proteins (e.g., bovine serum albumin) via tryptophan fluorescence.

- Liposome Studies : Use dynamic light scattering to assess surfactant-induced membrane disruption.

- Drug Encapsulation : Evaluate loading efficiency in micellar systems using dialysis and UV quantification .

Q. How can regulatory compliance for laboratory use be ensured?

- Nomenclature Standards : Follow INCI guidelines (e.g., "Sodium Lauryl Phosphate") for labeling .

- Safety Protocols : Adopt NIOSH-recommended PPE (gloves, goggles) and fume hoods for handling.

- Waste Management : Neutralize acidic/basic waste streams before disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。